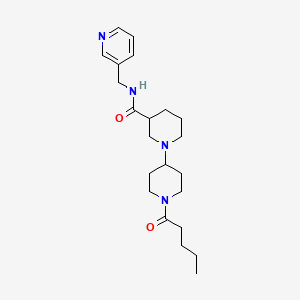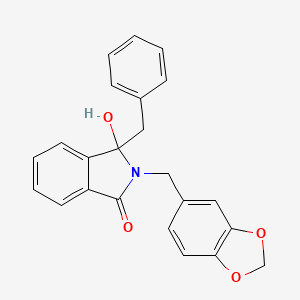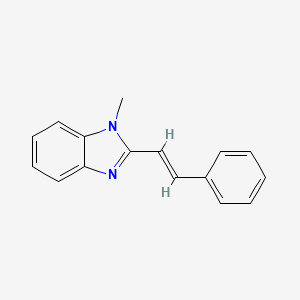![molecular formula C20H23N3O5 B5290532 ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as E-64, and it is a cysteine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
科学研究应用
E-64 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. E-64 has been used in scientific research to study the role of cysteine proteases in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
作用机制
E-64 acts as a cysteine protease inhibitor by binding to the active site of the enzyme and preventing the cleavage of peptide bonds. It irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. E-64 has been shown to inhibit various cysteine proteases such as cathepsins B, H, L, and S.
Biochemical and physiological effects:
E-64 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. E-64 has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2. In addition, E-64 has been shown to have anti-inflammatory properties by inhibiting the activity of cytokines.
实验室实验的优点和局限性
E-64 has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. E-64 is also stable and easy to use in lab experiments. However, E-64 has some limitations. It is an irreversible inhibitor, which means that it cannot be removed once it binds to the active site of the enzyme. This can limit its use in certain experiments where reversible inhibition is required.
未来方向
There are several future directions for the study of E-64. One direction is the development of E-64 derivatives with improved selectivity and potency. Another direction is the study of the role of cysteine proteases in various diseases and the development of new therapies based on the inhibition of these enzymes. E-64 has also been studied as a potential drug candidate for the treatment of COVID-19, and further research in this area is needed. Overall, E-64 has shown great potential for scientific research and therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential.
合成方法
The synthesis of E-64 involves a series of chemical reactions that start with 4-methylbenzoyl chloride. The first step is the reaction of 4-methylbenzoyl chloride with piperazine to form 4-methylbenzoyl piperazine. The second step involves the reaction of 4-methylbenzoyl piperazine with ethyl chloroformate to form ethyl 4-methylbenzoyl piperazinecarboxylate. The third and final step involves the reaction of ethyl 4-methylbenzoyl piperazinecarboxylate with 2-furoylamine to form ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate, also known as E-64.
属性
IUPAC Name |
ethyl 4-[3-(furan-2-carbonylamino)-4-methylbenzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-27-20(26)23-10-8-22(9-11-23)19(25)15-7-6-14(2)16(13-15)21-18(24)17-5-4-12-28-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBVIXTWDYABMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![2-{4-[2-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]phenyl}-1H-benzimidazole](/img/structure/B5290474.png)
![N-benzyl-4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoroaniline](/img/structure/B5290481.png)
![2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)

![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)
![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)
